Cas no 903323-80-8 (N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
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- Ethanediamide, N1-cycloheptyl-N2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-
- N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide
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- インチ: 1S/C25H32N4O2/c30-24(25(31)28-22-11-3-1-2-4-12-22)27-17-23(20-10-7-14-26-16-20)29-15-13-19-8-5-6-9-21(19)18-29/h5-10,14,16,22-23H,1-4,11-13,15,17-18H2,(H,27,30)(H,28,31)
- InChIKey: OTVVZNABSABRMH-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCCCC1)(=O)C(NCC(N1CCC2=C(C1)C=CC=C2)C1=CC=CN=C1)=O
N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2658-0117-2mg |
N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide |
903323-80-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2658-0117-1mg |
N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide |
903323-80-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2658-0117-2μmol |
N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide |
903323-80-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 関連文献
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N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamideに関する追加情報
Introduction to N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide (CAS No. 903323-80-8)
N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide, identified by its CAS number 903323-80-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic moieties, including pyridine and 1,2,3,4-tetrahydroisoquinoline, suggests a rich chemical diversity that may contribute to its pharmacological properties.
The structural composition of N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide encompasses a variety of functional groups that are known to interact favorably with biological targets. The cycloheptyl moiety introduces a bulky aliphatic ring system, which can influence both the solubility and binding affinity of the compound. In contrast, the pyridine ring provides a nitrogen-rich environment that is conducive to hydrogen bonding and coordination interactions with biological macromolecules. The 1,2,3,4-tetrahydroisoquinoline segment further enhances the compound's structural complexity and may contribute to its unique pharmacological profile.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from tetrahydroisoquinoline scaffolds. These compounds have shown promise in various pharmacological contexts, including neurology and oncology. The incorporation of a pyridine ring into the tetrahydroisoquinoline framework can modulate electronic properties and enhance binding interactions with specific receptors or enzymes. This combination of structural features makes N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide a compelling candidate for further investigation.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The introduction of the cycloheptyl group necessitates careful consideration to ensure regioselectivity and minimize side reactions. Similarly, the installation of the pyridine and tetrahydroisoquinoline moieties demands expertise in heterocyclic chemistry. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, making their exploration in drug discovery more feasible.
Recent studies have highlighted the potential of N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide as a lead compound for developing novel therapeutics. Its structural features suggest interactions with targets involved in neurological disorders such as Parkinson's disease and Alzheimer's disease. The tetrahydroisoquinoline moiety is particularly relevant in this context due to its known role in modulating dopaminergic pathways. Additionally, the pyridine ring may enhance binding affinity through interactions with amine-rich binding pockets on biological targets.
The pharmacokinetic properties of N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide are also of considerable interest. The bulky cycloheptyl group can influence metabolic stability and oral bioavailability, while the polar pyridine and tetrahydroisoquinoline segments may affect distribution and excretion profiles. Understanding these properties is crucial for optimizing drug-like characteristics and ensuring therapeutic efficacy. Computational modeling and experimental techniques are often employed to predict and validate these pharmacokinetic behaviors.
In conclusion, N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide (CAS No. 903323-80-8) represents a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties offers opportunities for developing novel therapeutic agents with tailored pharmacological properties. Further investigation into its synthesis, biological activity, and pharmacokinetic profile will be essential to unlock its full potential in drug discovery applications.
903323-80-8 (N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide) 関連製品
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